Scientific Field: Polymer Chemistry
Application Summary: Pentabromobenzyl acrylate can form copolymers with styrene . The polymerization of the monomer in methyl ethyl ketone can yield novel, flame retardant nano/micro-sized particles .
Methods of Application: The monomer is polymerized in methyl ethyl ketone to form the copolymers .
Results or Outcomes: The polymerization process yields flame retardant nano/micro-sized particles with sizes of 0.06 ± 0.01 and 1.70 ± 0.23 μm .
Scientific Field: Material Science
Application Summary: Pentabromobenzyl acrylate is used as a flame retardant for engineering thermoplastics .
Methods of Application: The compound is incorporated into various thermoplastics such as PET, PBT, PC, nylon 6, nylon 6,6, HIPS to enhance their flame retardant properties .
Results or Outcomes: The application of Pentabromobenzyl acrylate improves the flame retardant properties of the aforementioned thermoplastics .
Scientific Field: Photonics
Application Summary: Pentabromobenzyl acrylate is used in photonics and optical materials due to its unique refractive index characteristics and good optical clarity .
Methods of Application: The compound is used in the manufacturing of optical waveguides and ophthalmic devices . It is also used as anti-reflective coatings for solar cells, displays, and contact lenses .
Results or Outcomes: The application of Pentabromobenzyl acrylate improves the optical properties of the aforementioned devices .
Scientific Field: Polymer Science
Application Summary: Pentabromobenzyl acrylate is used in combination with magnesium hydroxide as a flame retardant for polypropylene block copolymers .
Methods of Application: The compound is blended with magnesium hydroxide and incorporated into polypropylene block copolymers .
Results or Outcomes: The application of Pentabromobenzyl acrylate and magnesium hydroxide significantly improves the flame retardant properties of polypropylene block copolymers .
Scientific Field: Material Science
Application Summary: Pentabromobenzyl acrylate is used in a wide range of applications, including electronics, textiles, and construction materials .
Methods of Application: The compound is incorporated into various materials due to its high bromine content and acrylate structure .
Results or Outcomes: The application of Pentabromobenzyl acrylate enhances the flame retardant properties of the aforementioned materials .
Application Summary: Pentabromobenzyl acrylate is used in combination with montmorillonite as a flame retardant for polyamide .
Methods of Application: The compound is blended with montmorillonite and incorporated into polyamide .
Results or Outcomes: The application of Pentabromobenzyl acrylate and montmorillonite significantly improves the flame retardant properties of polyamide .
Pentabromobenzyl acrylate is a brominated organic compound characterized by its flame-retardant properties. This compound is synthesized from pentabromotoluene and acrylic acid derivatives, resulting in a monomer that can be polymerized into various forms. The presence of bromine atoms enhances its ability to inhibit combustion, making it valuable in materials where fire resistance is critical. Pentabromobenzyl acrylate has a chemical formula of C₁₄H₉Br₅O₂ and a molecular weight of approximately 466.9 g/mol .
The specific mechanism of action of PBBA in flame retardation is not well documented in scientific research. However, the general mechanism of brominated flame retardants involves the release of bromine radicals during combustion. These radicals react with free radicals in the flame, interrupting the chain reaction necessary for fire to propagate [].
Additionally, it can react with other monomers to create copolymers, enhancing the properties of the final product. For example, copolymerization with styrene or methyl methacrylate has been explored to improve compatibility and mechanical properties .
The synthesis of pentabromobenzyl acrylate typically involves:
Pentabromobenzyl acrylate is primarily utilized in:
Interaction studies involving pentabromobenzyl acrylate focus on its compatibility with other materials and its performance in blends. For instance, research has shown that when blended with polystyrene, the thermal stability of the resulting nanocomposites improves significantly due to the presence of pentabromobenzyl acrylate nanoparticles . Furthermore, studies on its interactions with biological systems highlight concerns regarding toxicity and bioaccumulation.
Several compounds share structural or functional similarities with pentabromobenzyl acrylate, including:
Compound | Structure Type | Flame Retardant Properties | Environmental Impact |
---|---|---|---|
Pentabromobenzyl acrylate | Acrylate | High | Moderate |
Tetrabromobisphenol A | Phenolic | High | High |
Hexabromocyclododecane | Cycloaliphatic | Very High | Very High |
Decabromodiphenyl ether | Ether | High | High |
Pentabromobenzyl acrylate stands out due to its unique combination of being both a monomer and a flame retardant, allowing it to be integrated into various polymer matrices while providing fire resistance .
Pentabromobenzyl acrylate is synthesized via nucleophilic substitution or esterification reactions. The primary method involves reacting pentabromobenzyl halide (e.g., chloride or bromide) with acrylic acid or its derivatives under controlled conditions:
Reaction Pathway:
$$
\text{Pentabromobenzyl Halide} + \text{Acrylic Acid} \xrightarrow{\text{Base}} \text{Pentabromobenzyl Acrylate} + \text{HX}
$$
This reaction typically employs organic solvents (e.g., toluene) and bases such as sodium hydroxide or potassium carbonate to deprotonate acrylic acid, enhancing its nucleophilicity. Industrial processes often utilize continuous reactors to optimize yield and purity.
Alternative methods include:
Phase-transfer catalysis (PTC) enhances the efficiency of pentabromobenzyl acrylate synthesis by facilitating ion exchange between aqueous and organic phases. In this approach, acrylic acid is converted to its sodium salt in situ, which reacts with pentabromobenzyl bromide in the organic phase.
Key Advantages of PTC:
Mechanistic Steps:
PTC is particularly advantageous for sensitive reactants like acrylic acid, which degrade under acidic or basic conditions.
Post-synthesis purification involves removing unreacted substrates, byproducts, and catalyst residues. Common techniques include:
1. Recrystallization:
2. Vacuum Distillation:
3. Column Chromatography:
Yield Optimization:
The thermal degradation behavior of pentabromobenzyl acrylate has been extensively studied using thermogravimetric analysis and differential scanning calorimetry techniques. These analyses provide critical insights into the thermal stability and decomposition characteristics of both the monomer and polymer forms.
Thermogravimetric analysis of pentabromobenzyl acrylate demonstrates exceptional thermal stability characteristics. The compound exhibits a 5% weight loss temperature (5% TGA) of at least 315°C, indicating superior thermal resistance compared to many conventional flame retardants [1]. This high thermal stability is attributed to the presence of five bromine atoms in the benzene ring structure, which enhances the thermal decomposition onset temperature.
The thermal decomposition onset temperature for pentabromobenzyl acrylate-modified materials ranges from approximately 297.5°C to 326.8°C, depending on the specific formulation and processing conditions [2]. Studies have shown that incorporating pentabromobenzyl acrylate into polystyrene matrices can increase the onset temperature for thermal degradation from 297.5°C to 326.8°C with the addition of just 0.6% bromine content [2].
Detailed thermogravimetric analysis reveals that the polymer form exhibits improved thermal stability compared to the monomer. The polymerization process results in enhanced thermal properties, with the polymer showing resistance to thermal degradation at elevated temperatures. The thermal stability is further enhanced when the compound is grafted onto inorganic fillers such as magnesium hydroxide, which increases the polymerization starting temperature and affects the polymerization enthalpy [3] [4].
Differential scanning calorimetry analysis of pentabromobenzyl acrylate provides valuable information about thermal transitions and polymerization behavior. The DSC trace of the monomeric form shows characteristic endothermic peaks at approximately 120°C, which correspond to the melting transition of the crystalline monomer [5]. The melting point of pentabromobenzyl acrylate varies depending on the purity and crystal form, with reported values ranging from 115-116°C for high-purity samples to 190-220°C for the polymer form [6] [7] [1].
The polymerization process of pentabromobenzyl acrylate can be monitored using differential scanning calorimetry, which reveals exothermic peaks corresponding to the polymerization reaction. The polymerization enthalpy and apparent activation energy show significant differences when inorganic fillers are present, indicating altered reaction kinetics and thermodynamics [4].
Thermal analysis using differential scanning calorimetry also demonstrates the glass transition temperature characteristics of poly(pentabromobenzyl acrylate). The polymer exhibits relatively low glass transition temperatures, which contribute to its processing advantages and compatibility with various thermoplastic matrices [8].
Thermal Property | Value | Analysis Method |
---|---|---|
5% TGA Temperature | ≥315°C | Thermogravimetric Analysis |
Thermal Decomposition Onset | 297.5-326.8°C | Thermogravimetric Analysis |
Melting Point (Monomer) | 115-116°C | Differential Scanning Calorimetry |
Melting Point (Polymer) | 190-220°C | Differential Scanning Calorimetry |
Endothermic Peak | ~120°C | Differential Scanning Calorimetry |
The solubility behavior of pentabromobenzyl acrylate in various organic solvents is a critical physicochemical property that influences its processing, application, and environmental fate. The compound exhibits distinct solubility characteristics that are directly related to its molecular structure and the presence of five bromine substituents.
Pentabromobenzyl acrylate demonstrates excellent solubility in aromatic solvents, particularly toluene, which is widely used for both analytical and preparative purposes [6] [7] [9] [10] [11]. The compound is readily soluble in toluene at concentrations sufficient for various analytical techniques, including nuclear magnetic resonance spectroscopy and gel permeation chromatography calibration standards [9].
The solubility extends to halogenated solvents, with pentabromobenzyl acrylate showing good solubility in dichloromethane and chloroform [12] [10] [11]. This solubility in chlorinated solvents is particularly advantageous for synthetic applications and polymer processing, as these solvents can facilitate dissolution and reaction processes.
Ketone solvents also provide suitable media for pentabromobenzyl acrylate dissolution. The compound shows solubility in acetone and methyl ethyl ketone, with the latter being particularly important for polymerization reactions [10] [13] [14] . Methyl ethyl ketone serves as both a solvent and polymerization medium, enabling the formation of novel flame-retardant nano and micro-sized particles through dispersion polymerization [14] .
The aqueous solubility of pentabromobenzyl acrylate is extremely limited, with a reported water solubility of only 8.7 μg/L at 20°C [6] [16]. This low aqueous solubility is consistent with the compound's highly hydrophobic nature, as indicated by its LogP value of 5.11 at 20°C [6]. The poor water solubility is advantageous for applications requiring resistance to moisture and aqueous environments.
The limited aqueous solubility has important implications for environmental fate and transport. The compound's tendency to partition into organic phases rather than aqueous systems influences its bioavailability and environmental persistence characteristics [6].
The polymer form of pentabromobenzyl acrylate, poly(pentabromobenzyl acrylate), exhibits significantly different solubility characteristics compared to the monomer. The polymer shows poor solubility in most organic solvents, which is attributed to its high molecular weight and cross-linked structure [13] . This poor solubility of the polymer form prevents effective nuclear magnetic resonance analysis and requires specialized analytical techniques for characterization.
The limited solubility of the polymer form is actually advantageous for its intended applications as a flame retardant. The insoluble nature of the polymer prevents migration and blooming in the host matrix, ensuring long-term flame retardant effectiveness and durability .
Solvent System | Solubility | Application |
---|---|---|
Toluene | Excellent | Analytical standards, NMR |
Dichloromethane | Good | Synthetic reactions |
Chloroform | Good | Polymer processing |
Methyl Ethyl Ketone | Good | Polymerization medium |
Acetone | Moderate | General dissolution |
Water | Poor (8.7 μg/L) | Environmental fate |
Gel permeation chromatography analysis of pentabromobenzyl acrylate and its polymers provides essential information about molecular weight distribution, polydispersity, and structural characteristics. The technique is particularly valuable for characterizing the polymerization products and understanding the relationship between molecular weight and material properties.
The monomer exhibits a narrow molecular weight distribution with minimal polydispersity, as expected for a pure chemical compound. Gel permeation chromatography analysis of the monomer provides a sharp, well-defined peak that can be used for calibration purposes and quality control assessments [18].
The polymer form of pentabromobenzyl acrylate exhibits a broad molecular weight distribution typical of synthetic polymers. The molecular weight range for poly(pentabromobenzyl acrylate) spans from 50,000 to 600,000 g/mol, depending on the polymerization conditions and process parameters [20]. This wide molecular weight range reflects the polydisperse nature of the polymer and its various chain lengths.
Specific examples of gel permeation chromatography results demonstrate the quantitative aspects of molecular weight distribution. In one study, the number average molecular weight (Mn) was determined to be 25,000 g/mol, while the weight average molecular weight (Mw) reached 385,000 g/mol, resulting in a polydispersity index of 15.4 [13]. This high polydispersity indicates a broad distribution of chain lengths within the polymer sample.
Another example shows different molecular weight characteristics for modified polymers, with Mn of 19,000 g/mol and Mw of 134,000 g/mol, yielding a polydispersity of 6.9 [13]. These variations in molecular weight distribution can be attributed to different polymerization conditions, initiator concentrations, and reaction times.
Gel permeation chromatography analysis of pentabromobenzyl acrylate requires appropriate calibration standards and analytical conditions. The technique typically employs tetrahydrofuran as the mobile phase for polymer analysis, with calibration performed using polystyrene standards [21] [22]. The calibration curve relates elution volume to molecular weight, enabling accurate determination of molecular weight distributions.
The analytical procedure involves monitoring molecular weight via gel permeation chromatography and adjusting reaction parameters to achieve desired conversion rates and molecular weight targets . Typical reaction times range from 12 to 24 hours to achieve approximately 69.5% conversion of monomer to polymer .
Modified pentabromobenzyl acrylate polymers, particularly those prepared through controlled polymerization processes, can exhibit oligomeric characteristics. For example, polyphenylene ether modified with pentabromobenzyl acrylate shows an estimated molecular weight of approximately 6,200 g/mol, which falls in the oligomer range [13]. These oligomeric products often exhibit improved processing characteristics while maintaining flame retardant effectiveness.
Molecular Weight Parameter | Value | Sample Type |
---|---|---|
Monomer Molecular Weight | 556.67 g/mol | Pure monomer |
Polymer Mn | 19,000-25,000 g/mol | Polymer samples |
Polymer Mw | 134,000-385,000 g/mol | Polymer samples |
Polydispersity Index | 6.9-15.4 | Polymer samples |
Oligomer Molecular Weight | ~6,200 g/mol | Modified polymer |
Spectroscopic characterization of pentabromobenzyl acrylate provides definitive structural identification and monitoring of chemical transformations. Both nuclear magnetic resonance and Fourier transform infrared spectroscopy techniques are essential for confirming the molecular structure and tracking polymerization processes.
Fourier transform infrared spectroscopy provides comprehensive fingerprint identification of pentabromobenzyl acrylate through characteristic absorption bands. The major absorption bands attributed to the pentabromobenzene ring appear at 1316-1318 cm⁻¹ for semicircle stretching, 1060-1061 cm⁻¹ for carbon-bromine stretching, and 552-553 cm⁻¹ for ring bending vibrations [13] [23]. These bands are highly characteristic of the pentabrominated aromatic structure and serve as definitive identification markers.
The acrylate functionality is readily identified through the carbonyl stretching vibration at 1722-1724 cm⁻¹, which corresponds to the ester carbonyl group [13] [23]. This band is particularly important for distinguishing the acrylate ester from other functional groups and monitoring polymerization reactions.
Aromatic carbon-hydrogen bending vibrations appear at 936-947 cm⁻¹, providing additional confirmation of the aromatic character of the molecule [13] [23]. These bands complement the other aromatic absorptions and contribute to the overall spectroscopic fingerprint of the compound.
The Fourier transform infrared spectrum also reveals information about the physical state and purity of the sample. The presence of sharp, well-defined bands indicates high crystallinity and purity, while broadening or additional bands may suggest the presence of impurities or structural modifications.
Nuclear magnetic resonance spectroscopy provides detailed structural information about pentabromobenzyl acrylate, confirming the connectivity and environment of individual atoms within the molecule. The technique is particularly valuable for structure confirmation and purity assessment [7] [14].
The nuclear magnetic resonance spectrum of pentabromobenzyl acrylate shows characteristic patterns for the acrylate vinyl group, with distinct chemical shifts for the vinyl protons. The benzylic methylene protons appear as a singlet due to the symmetrical substitution pattern of the aromatic ring [7] [14].
However, solubility limitations of the polymer form present challenges for nuclear magnetic resonance analysis. The poor solubility of poly(pentabromobenzyl acrylate) in common nuclear magnetic resonance solvents prevents effective analysis of the polymer structure using conventional techniques [13] . This limitation necessitates the use of alternative characterization methods for polymer structural analysis.
Both Fourier transform infrared and nuclear magnetic resonance spectroscopy can be employed to monitor the polymerization of pentabromobenzyl acrylate. The disappearance of vinyl carbon-carbon double bond stretching vibrations and the corresponding nuclear magnetic resonance signals provides direct evidence of polymerization progress.
Fourier transform infrared spectroscopy is particularly useful for monitoring the conversion of monomer to polymer through the intensity changes of characteristic absorption bands. The vinyl stretching vibrations, typically appearing around 1600-1700 cm⁻¹, decrease in intensity as polymerization proceeds [24].
The polymerization process can also be monitored through changes in the carbonyl stretching region, where shifts in frequency and intensity provide information about the local chemical environment changes during polymer formation.
Spectroscopic techniques are often combined with thermal analysis methods to provide comprehensive characterization of pentabromobenzyl acrylate. Fourier transform infrared spectroscopy coupled with thermogravimetric analysis enables simultaneous monitoring of chemical changes and mass loss during thermal degradation [3] [25].
This combined approach provides insights into the thermal stability mechanisms and decomposition pathways of both the monomer and polymer forms. The spectroscopic data complements the thermal analysis results, providing a complete picture of the thermal behavior and chemical stability of the compound.
Spectroscopic Technique | Key Absorption/Signal | Assignment |
---|---|---|
FT-IR | 1722-1724 cm⁻¹ | C=O stretching (acrylate) |
FT-IR | 1316-1318 cm⁻¹ | Semicircle stretching (aromatic) |
FT-IR | 1060-1061 cm⁻¹ | C-Br stretching |
FT-IR | 552-553 cm⁻¹ | Ring bending |
FT-IR | 936-947 cm⁻¹ | Aromatic C-H bending |
NMR | Structure confirmation | Molecular connectivity |
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